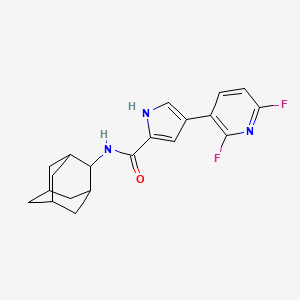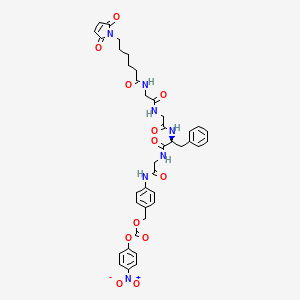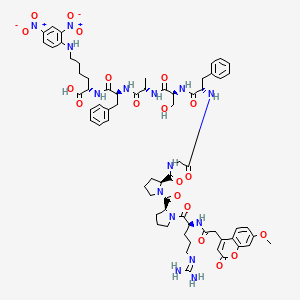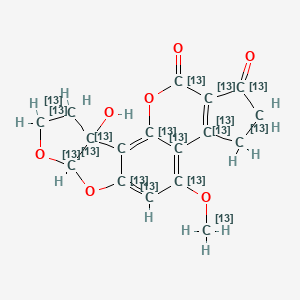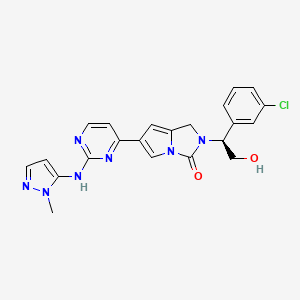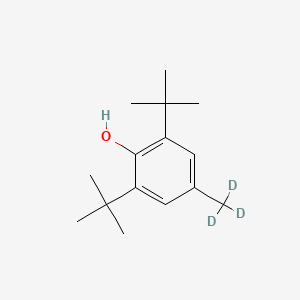
2,6-DI-Tert-butyl-4-methyl-D3-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylated hydroxytoluene-d3 is a deuterated form of butylated hydroxytoluene, a lipophilic organic compound that is chemically a derivative of phenol. It is widely recognized for its antioxidant properties, which make it useful in preventing free radical-mediated oxidation in various materials, including foods, cosmetics, and industrial products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butylated hydroxytoluene-d3 can be synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid. The reaction proceeds as follows:
CH3(C6H4)OH+2CH2=C(CH3)2→((CH3)3C)2CH3C6H2OH
Alternatively, butylated hydroxytoluene-d3 can be prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .
Industrial Production Methods
In industrial settings, butylated hydroxytoluene-d3 is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Butylated hydroxytoluene-d3 undergoes several types of chemical reactions, including:
Oxidation: It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Various reduced forms of butylated hydroxytoluene-d3.
Substitution: Halogenated or nitrated derivatives of butylated hydroxytoluene-d3.
Wissenschaftliche Forschungsanwendungen
Butylated hydroxytoluene-d3 has a wide range of applications in scientific research:
Wirkmechanismus
Butylated hydroxytoluene-d3 primarily acts as an antioxidant by scavenging free radicals and terminating the chain reactions that lead to oxidative degradation. It mimics the action of vitamin E by converting peroxy radicals to hydroperoxides, thereby preventing further oxidation . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through this mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in similar applications.
Tert-butylhydroquinone (TBHQ): A phenolic antioxidant with similar properties.
Propyl gallate: An ester formed from gallic acid, used as an antioxidant.
Uniqueness
Butylated hydroxytoluene-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling and tracing. This allows for more precise studies of metabolic pathways and the behavior of antioxidants in biological systems .
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
223.37 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3 |
InChI-Schlüssel |
NLZUEZXRPGMBCV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



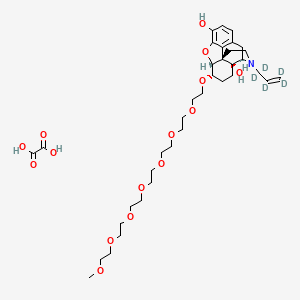
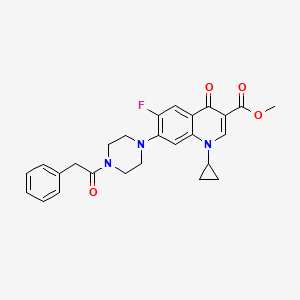

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
